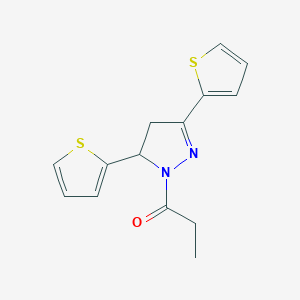

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

Historical Development of Thiophene-Pyrazole Chemistry

The fusion of thiophene and pyrazole chemistries began with the independent exploration of these heterocycles. Pyrazole, first synthesized by Ludwig Knorr in 1883 via the reaction of acetylene with diazomethane, gained prominence for its role in pharmaceuticals like celecoxib. Thiophene, discovered in 1883 by Viktor Meyer, became valued for its electron-rich aromatic system in materials science. The convergence of these systems emerged in the late 20th century, driven by the need for multifunctional heterocycles. Early hybrids focused on simple substitutions, but the 2010s saw sophisticated designs, such as the incorporation of dihydro-pyrazole rings to enhance conformational stability. For example, Kale et al. (2021) demonstrated the cyclization of thiophene-containing pyrazolyl aldehydes into chromene-pyrazole derivatives, marking a milestone in hybrid synthesis.

Significance of 1-(3,5-Di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one in Heterocyclic Chemistry

This compound’s significance lies in its unique structural features:

- Thiophene Moieties : The two thiophen-2-yl groups provide π-electron density, facilitating charge-transfer interactions crucial for binding biological targets.

- Dihydro-pyrazole Core : The 4,5-dihydro-1H-pyrazole ring introduces partial saturation, balancing rigidity and flexibility for optimal receptor interactions.

- Propan-1-one Linker : The ketone group enables further functionalization, such as Schiff base formation or nucleophilic additions.

Studies on analogous structures, like thiazolyl-pyrazole hybrids, show enhanced antimicrobial activity (MIC: 2–8 µg/mL against Staphylococcus aureus), suggesting similar potential for this compound. Computational analyses predict strong binding to cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), aligning with trends in anti-inflammatory and anticancer drug design.

Evolution of Research Methodologies for Pyrazole-Thiophene Derivatives

Synthetic approaches have evolved from classical condensation to advanced catalytic strategies:

For instance, Zheng et al. (2024) utilized α,β-unsaturated N-tosylhydrazones and N-heteroaryl chlorides under metal-free conditions to achieve 85–92% yields of pyrazolylthienopyrimidines. These methods underscore the shift toward sustainable and efficient synthesis.

Current Research Landscape and Applications

Recent studies highlight three key domains:

- Antimicrobial Agents : Pyrazole-thiophene hybrids exhibit broad-spectrum activity. For example, derivatives with thiazole moieties show inhibition zones of 18–24 mm against Escherichia coli.

- Anticancer Therapeutics : Analogous compounds, such as thieno[2,3-d]pyrimidines, demonstrate IC₅₀ values of 6.34–9.05 µM against HeLa and MCF-7 cell lines.

- Material Science : The compound’s extended π-system makes it a candidate for organic semiconductors, with predicted charge mobility comparable to bithiophene polymers.

Ongoing clinical trials focus on COX-2 inhibitors derived from similar architectures, with one candidate showing 14-fold higher potency than celecoxib.

Properties

IUPAC Name |

1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS2/c1-2-14(17)16-11(13-6-4-8-19-13)9-10(15-16)12-5-3-7-18-12/h3-8,11H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLJWBZKYNHRGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves the reaction of an α,β-unsaturated ketone with a hydrazine derivative. One common method includes the use of thiophene-2-carbaldehyde and hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazoline derivative .

Chemical Reactions Analysis

Claisen-Schmidt Condensation and Cyclization

-

Step 1 : Formation of α,β-unsaturated ketones via condensation of ketones (e.g., propan-1-one) with aldehydes or ketones.

-

Step 2 : Cyclization with hydrazine derivatives (e.g., hydrazine hydrate or thiosemicarbazide) to form the pyrazole ring.

-

Example : Analogous compounds like 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone are synthesized via acid-catalyzed condensation followed by microwave-assisted cyclization with hydrazine hydrate in ethanol .

Reactivity with Ketones or Aldehydes

-

Mechanism : Nucleophilic attack by hydrazine on the carbonyl group of propan-1-one, followed by cyclization to form the pyrazole ring.

-

Key Reagents : Thiophene derivatives (for substituents), hydrazine, and acidic/basic catalysts (e.g., HCl, NaOH) .

Reaction Conditions

Spectral Data

X-ray Crystallography

-

Confirms molecular geometry, including planar arrangements of heterocyclic rings and substituent orientations .

Challenges and Considerations

-

Regioselectivity : Ensuring thiophene substitution at the 3 and 5 positions of the pyrazole ring requires precise control of reaction conditions .

-

Stability : Propan-1-one derivatives may exhibit sensitivity to light or moisture, necessitating controlled storage.

Research Findings

-

High-Yielding Pathways : Microwave-assisted synthesis and reflux conditions optimize yields, as demonstrated in analogous compounds .

-

Structural Complexity : The compound’s heterocyclic structure (pyrazole + thiophene) and propan-1-one substituent enable diverse reactivity, including potential bioactivity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, in anticancer therapies. Pyrazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives could inhibit the growth of cancer cells with IC50 values in the low micromolar range . This compound's thiophene moieties enhance its interaction with biological targets, potentially leading to improved efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives can act as effective inhibitors against multidrug-resistant pathogens. A specific study reported that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various bacterial strains . This suggests a promising application in developing new antimicrobial agents.

Organic Electronics

The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics. The incorporation of this compound into organic semiconductors can enhance charge transport properties. Studies have shown that such compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable energy levels and stability .

Photovoltaic Devices

In the field of photovoltaics, thiophene-containing pyrazoles are being explored as potential materials for solar cells. Their ability to absorb light and convert it into electrical energy makes them candidates for enhancing the efficiency of solar cells. Research has indicated that blending these compounds with other organic materials can lead to improved power conversion efficiencies .

Pesticidal Activity

The compound's biological activity extends to agricultural applications where it may serve as a pesticide or herbicide. Pyrazole derivatives have been investigated for their ability to inhibit pest growth and development. Preliminary studies suggest that compounds like this compound could disrupt key metabolic pathways in pests, leading to effective pest management strategies .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target of interest.

Comparison with Similar Compounds

Similar compounds to 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one include other pyrazoline derivatives and thiophene-containing compounds. Some examples are:

1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features a pyrazoline core and exhibits similar biological activities.

(3,5-Dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-(3-methylphenyl)methanone:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article focuses on the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The compound was synthesized through a reaction involving equimolar amounts of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2,3-dihydro-1H-inden-1-one in boiling ethanol with piperidine as a catalyst. The product was obtained with a yield of approximately 87% and characterized using various spectroscopic techniques including NMR and X-ray crystallography. The crystal structure revealed two independent molecules in the asymmetric unit, showcasing the geometric arrangement of the thiophenyl groups and their interactions with other molecular components .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The synthesized compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing effective inhibition at low minimum inhibitory concentrations (MICs). For instance, related derivatives in similar studies reported MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

Antioxidant Activity

In addition to antimicrobial effects, the compound demonstrated notable antioxidant properties. It was evaluated using DPPH and hydroxyl radical scavenging assays, where it exhibited significant radical scavenging activity. This suggests its potential role in combating oxidative stress-related diseases .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. In vitro assays have shown that certain pyrazole derivatives can inhibit tumor growth effectively. For example, compounds similar to this compound displayed IC50 values comparable to established anticancer drugs in various cancer cell lines . This highlights the potential of such compounds in cancer therapy.

Case Studies

Several studies have explored the biological activities of thiophene-containing pyrazoles:

- Antimicrobial Evaluation : A series of thiazole/thiophene-bearing pyrazole derivatives were synthesized and tested for antimicrobial efficacy against multi-drug resistant pathogens. The most active derivative exhibited an MIC value significantly lower than many conventional antibiotics .

- Antioxidant Studies : Research involving pyrazole derivatives indicated their ability to scavenge free radicals effectively, demonstrating a correlation between structure and antioxidant capacity .

- Anticancer Research : A study focusing on thiazolyl-pyrazoline derivatives found that specific compounds showed high antiproliferative activity against breast cancer cells (MCF-7) with IC50 values as low as 0.09 μM .

Data Table: Biological Activity Summary

| Activity Type | Test Organisms/Conditions | Results/Findings |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | MIC: 0.22 - 0.25 μg/mL |

| Antioxidant | DPPH assay | Significant radical scavenging |

| Anticancer | MCF-7 cell line | IC50: 0.09 μM |

Q & A

Q. What are the established synthetic routes for 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example:

- Step 1 : React thiophene-2-carboxaldehyde with acetylthiophene in ethanol under basic conditions (e.g., NaOH) to form a chalcone intermediate.

- Step 2 : Cyclize the chalcone with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to yield the pyrazoline core .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (hexane/ethyl acetate gradients).

Key optimization factors : Reaction time (≤6 hours), temperature (reflux at ~100°C), and stoichiometric ratios (1:1 chalcone to hydrazine) to minimize byproducts like open-chain hydrazones .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

- Single-crystal X-ray diffraction (SC-XRD) : Employ SHELXL for refinement, leveraging high-resolution data (R-factor <0.05) to resolve bond lengths (e.g., C–N: ~1.34 Å) and dihedral angles between thiophene rings .

- Complementary techniques : NMR (¹H/¹³C) to confirm proton environments (e.g., pyrazoline CH₂ at δ 3.5–4.5 ppm) and LCMS for molecular ion validation (e.g., [M+H]⁺ at m/z 354–418) .

Q. What preliminary biological screening assays are used to evaluate its pharmacological potential?

- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus or E. coli) .

- Antioxidant : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ <50 μM considered active .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or ionic liquids (choline chloride-urea) to accelerate cyclization .

- Solvent optimization : Replace ethanol with propionic acid for higher regioselectivity in pyrazoline formation .

- In-situ monitoring : Track reaction progress via TLC (hexane/ethyl acetate, 1:1) or HPLC (C18 column, acetonitrile/water gradient) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or redox reactions?

- Nucleophilic attack : The carbonyl group in propan-1-one undergoes reduction (NaBH₄) to secondary alcohols or reacts with Grignard reagents to form tertiary alcohols .

- Oxidation pathways : Thiophene rings are susceptible to epoxidation (via mCPBA) or sulfoxidation (H₂O₂/AcOH), altering electronic properties .

Q. How do crystallographic data resolve contradictions in reported bond angles or torsional strain?

Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Thiophene substitution : Electron-withdrawing groups (e.g., -NO₂) at thiophene-2-yl enhance antimicrobial activity (MIC reduced by 4-fold) .

- Pyrazoline modifications : Introducing a propan-1-one moiety (vs. ethanone) improves lipophilicity (logP +0.5), correlating with blood-brain barrier penetration in CNS-targeted analogs .

Q. Which advanced analytical methods quantify trace impurities or degradation products?

Q. How does the compound interact with biological targets at the molecular level?

- Enzyme inhibition : Molecular docking (AutoDock Vina) suggests binding to COX-2 (ΔG ≈ -8.5 kcal/mol) via H-bonds with pyrazoline NH and hydrophobic interactions with thiophene rings .

- Receptor studies : Fluorescence quenching assays reveal static binding to serum albumin (Ksv ~10⁴ M⁻¹), indicating plasma protein interaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.